molecular formula C19H23N3O4S B5323543 N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

Cat. No. B5323543
M. Wt: 389.5 g/mol
InChI Key: KJAOPTVHWNEYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in the treatment of various cancers and other diseases.

Mechanism of Action

N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce differentiation of cancer cells, which can lead to their decreased proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide in lab experiments is that it is a relatively potent and specific HDAC inhibitor. This means that it can be used at lower concentrations than other HDAC inhibitors, which can reduce the risk of off-target effects. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its effects on other diseases, such as Alzheimer's disease and inflammation. Additionally, further research is needed to understand the mechanisms underlying its anti-cancer and anti-inflammatory effects, which could lead to the development of more effective treatments.

Synthesis Methods

N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide is synthesized by reacting 4-aminobenzoic acid with N,N-diethylcarbamoyl chloride to obtain N,N-diethyl-4-aminobenzamide. This compound is then reacted with methylsulfonyl chloride to obtain this compound.

Scientific Research Applications

N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide has been studied extensively for its potential use in the treatment of various cancers, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of other diseases, such as HIV, Alzheimer's disease, and inflammation.

properties

IUPAC Name

N,N-diethyl-2-[[4-(methanesulfonamido)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-4-22(5-2)19(24)16-8-6-7-9-17(16)20-18(23)14-10-12-15(13-11-14)21-27(3,25)26/h6-13,21H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAOPTVHWNEYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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